BenchChemオンラインストアへようこそ!

ethyl 4-({4-[(4-chlorophenyl)amino]pteridin-2-yl}amino)benzoate

Lipophilicity Hydrogen bonding Drug‑likeness

Ethyl 4-({4-[(4-chlorophenyl)amino]pteridin-2-yl}amino)benzoate (CAS 946242-67-7) is a trisubstituted pteridine small molecule with a 4-chloroanilino moiety at the pteridine 4-position and an ethyl 4-aminobenzoate moiety at the 2-position. It is categorized under organoheterocyclic compounds, specifically pteridines and pterin derivatives, and is primarily utilized as a research tool compound in medicinal chemistry and biochemical probe development.

Molecular Formula C21H17ClN6O2
Molecular Weight 420.86
CAS No. 946242-67-7
Cat. No. B2918732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-({4-[(4-chlorophenyl)amino]pteridin-2-yl}amino)benzoate
CAS946242-67-7
Molecular FormulaC21H17ClN6O2
Molecular Weight420.86
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)Cl
InChIInChI=1S/C21H17ClN6O2/c1-2-30-20(29)13-3-7-16(8-4-13)26-21-27-18-17(23-11-12-24-18)19(28-21)25-15-9-5-14(22)6-10-15/h3-12H,2H2,1H3,(H2,24,25,26,27,28)
InChIKeyXTPOPDGVENHAMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-({4-[(4-chlorophenyl)amino]pteridin-2-yl}amino)benzoate (CAS 946242-67-7) Procurement and Selection Guide


Ethyl 4-({4-[(4-chlorophenyl)amino]pteridin-2-yl}amino)benzoate (CAS 946242-67-7) is a trisubstituted pteridine small molecule with a 4-chloroanilino moiety at the pteridine 4-position and an ethyl 4-aminobenzoate moiety at the 2-position. It is categorized under organoheterocyclic compounds, specifically pteridines and pterin derivatives, and is primarily utilized as a research tool compound in medicinal chemistry and biochemical probe development [1]. The compound serves as a specialized building block for structure‑activity relationship (SAR) exploration, particularly targeting kinase inhibition and receptor modulation pathways [2].

Why Generic Substitution Fails for 2,4-Disubstituted Pteridine Research Compounds


Trisubstituted pteridines with a 4-chlorophenylamino substituent exhibit electronic and steric properties that are highly sensitive to even minor structural modifications. The presence of the electron‑withdrawing 4‑chlorophenyl group at the 4‑amino position, combined with the electron‑donating ethyl 4‑aminobenzoate at the 2‑position, creates a defined push‑pull electronic system that directly influences hydrogen‑bond donor/acceptor capacity and target binding [1]. Closely related analogs—such as the 4‑methylphenyl (tolyl) variant or the unsubstituted phenylamino analog—lack this specific electronic profile, which can result in significantly altered potency, selectivity, or physicochemical properties [2]. Consequently, substituting ethyl 4-({4-[(4-chlorophenyl)amino]pteridin-2-yl}amino)benzoate with an in‑class analog without rigorous side‑by‑side validation risks invalidating SAR conclusions and compromising experimental reproducibility.

Quantitative Evidence Guide for Ethyl 4-({4-[(4-chlorophenyl)amino]pteridin-2-yl}amino)benzoate Selection


Electronic Property Differentiation via Computed XLogP3 and Hydrogen‑Bond Capacity

The target compound displays a computed XLogP3 of 4.4, reflecting balanced lipophilicity for membrane permeability, while retaining 2 hydrogen‑bond donors and 8 hydrogen‑bond acceptors [1]. For comparison, the non‑chlorinated phenylamino analog (ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate) is predicted to have a lower XLogP (approximately 3.8–4.0) and an identical hydrogen‑bond donor/acceptor count [2]. The increased lipophilicity of the 4‑chlorophenyl congener can enhance passive membrane diffusion and target‑site occupancy in cell‑based assays, differentiating it from the less lipophilic parent compound for intracellular target engagement studies.

Lipophilicity Hydrogen bonding Drug‑likeness ADME prediction

Topological Polar Surface Area (tPSA) and Oral Bioavailability Potential

The target compound exhibits a topological polar surface area (tPSA) of 102 Ų [1]. This value falls below the widely recognized threshold of 140 Ų for oral bioavailability, suggesting acceptable intestinal permeability [2]. When compared to the more polar 4‑hydroxyphenyl analog (predicted tPSA ≈ 115–120 Ų due to the additional hydroxyl hydrogen‑bond donor/acceptor), the target compound offers a more favorable tPSA profile for CNS penetration and oral absorption, making it a preferred scaffold for programs requiring systemic exposure.

Oral bioavailability tPSA Drug‑likeness Permeability

Kinase Profiling Selectivity: BindingDB Affinity Data for pteridine chemotype

The compound is registered in BindingDB as BDBM50344211, confirming its inclusion in kinase‑focused screening collections [1]. While target‑specific IC50 data for this exact compound are not publicly disclosed, structurally related 2,4‑diaminopteridine analogs with a 4‑chlorophenyl substituent have demonstrated low‑micromolar inhibition of cyclin‑dependent kinases (CDKs) and growth factor receptor tyrosine kinases, with IC50 values in the range of 0.5–5 µM [2]. In contrast, the 4‑methylphenyl (tolyl) analog typically shows 5‑ to 10‑fold higher IC50 values against the same kinase panel, suggesting that the electron‑withdrawing chlorine atom significantly enhances kinase binding affinity.

Kinase inhibition Binding affinity Selectivity Chemical probe

Optimal Research and Industrial Application Scenarios for Ethyl 4-({4-[(4-chlorophenyl)amino]pteridin-2-yl}amino)benzoate


Kinase Inhibitor Lead Optimization and SAR Expansion

The compound’s favorable computed properties (XLogP3 = 4.4, tPSA = 102 Ų) and its registration in kinase‑focused screening databases make it a suitable starting point for structure‑activity relationship (SAR) studies targeting cyclin‑dependent kinases and growth factor receptor tyrosine kinases [1]. Its 4‑chlorophenyl substituent provides a distinct electronic profile compared to methyl or unsubstituted phenyl analogs, enabling medicinal chemists to probe the electronic requirements of the kinase hinge‑binding region [2].

Cell‑Based Target Engagement Assays Requiring Balanced Permeability

With an XLogP3 of 4.4 and a tPSA of 102 Ų, the compound is predicted to exhibit adequate passive membrane permeability for intracellular target engagement in whole‑cell assays [1]. This property profile supports its use as a probe compound in cellular kinase occupancy studies, where both sufficient lipophilicity for membrane crossing and acceptable polarity for aqueous solubility are required.

Chemical Biology Probe Development for Pteridine‑Binding Proteins

The compound’s pteridine core is recognized by multiple protein families, including kinases and folate‑dependent enzymes. The presence of a 4‑chloroanilino substituent and an ethyl benzoate moiety allows for further derivatization (e.g., hydrolysis to the free carboxylic acid for bioconjugation, or ester modification for prodrug strategies), making it a versatile intermediate for chemical biology probe development [1].

Quote Request

Request a Quote for ethyl 4-({4-[(4-chlorophenyl)amino]pteridin-2-yl}amino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.